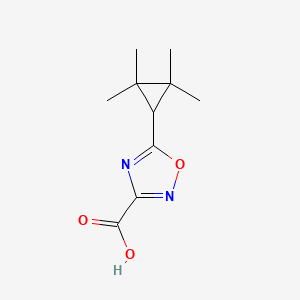
4-(Aminomethyl)-8-methoxy-1,2,3,4-tetrahydroquinolin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Aminomethyl)-8-methoxy-1,2,3,4-tetrahydroquinolin-2-one is a heterocyclic organic compound with a unique structure that combines an aminomethyl group, a methoxy group, and a tetrahydroquinolinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)-8-methoxy-1,2,3,4-tetrahydroquinolin-2-one typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted aniline, the compound can be synthesized through a series of reactions including alkylation, cyclization, and functional group modifications .
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process. The choice of solvents, temperature, and pressure conditions are crucial factors in scaling up the synthesis for industrial applications .
Chemical Reactions Analysis
Types of Reactions
4-(Aminomethyl)-8-methoxy-1,2,3,4-tetrahydroquinolin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinone derivatives.
Reduction: Reduction reactions can convert the compound into different tetrahydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and halides. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinone derivatives, while substitution reactions can produce a variety of functionalized tetrahydroquinoline compounds .
Scientific Research Applications
4-(Aminomethyl)-8-methoxy-1,2,3,4-tetrahydroquinolin-2-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Industry: The compound can be utilized in the development of new materials with specific properties, such as polymers and catalysts .
Mechanism of Action
The mechanism of action of 4-(Aminomethyl)-8-methoxy-1,2,3,4-tetrahydroquinolin-2-one involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the methoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 4-(Aminomethyl)benzoic acid
- 4-(Aminomethyl)indole
- 4-Aminopyridine
Uniqueness
What sets 4-(Aminomethyl)-8-methoxy-1,2,3,4-tetrahydroquinolin-2-one apart is its unique combination of functional groups and its tetrahydroquinolinone core. This structure provides a distinct set of chemical and biological properties that can be exploited in various applications. Its ability to undergo diverse chemical reactions and its potential as a versatile building block in organic synthesis make it a valuable compound in scientific research .
Properties
Molecular Formula |
C11H14N2O2 |
|---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
4-(aminomethyl)-8-methoxy-3,4-dihydro-1H-quinolin-2-one |
InChI |
InChI=1S/C11H14N2O2/c1-15-9-4-2-3-8-7(6-12)5-10(14)13-11(8)9/h2-4,7H,5-6,12H2,1H3,(H,13,14) |
InChI Key |
KORKKUSUIYRLSX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1NC(=O)CC2CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


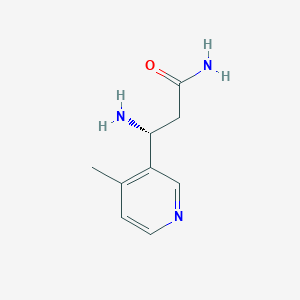
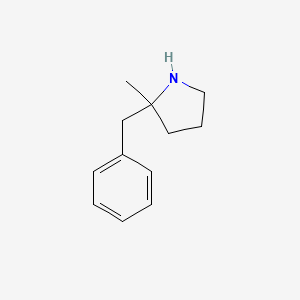



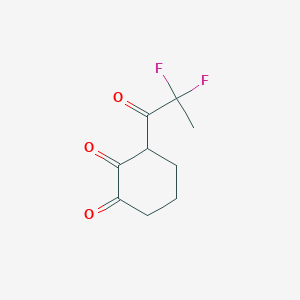
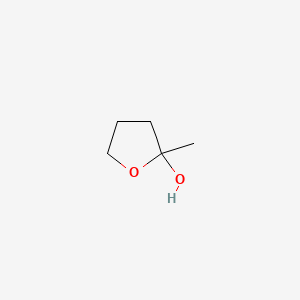
![1-[(5-tert-Butyl-1,2,4-oxadiazol-3-yl)methyl]piperazine](/img/structure/B13299222.png)

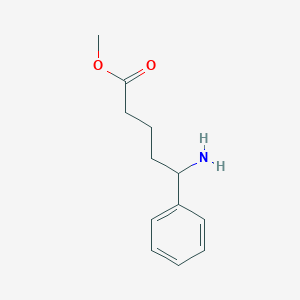
![2-{[(3-Bromo-4-fluorophenyl)methyl]amino}-2-methylpropan-1-ol](/img/structure/B13299238.png)
![2-[(Pent-1-yn-3-yl)amino]pyrimidine-5-carboxylic acid](/img/structure/B13299247.png)
